3-(2-Methyloxolan-2-yl)-1,2-oxazol-5-amine

Description

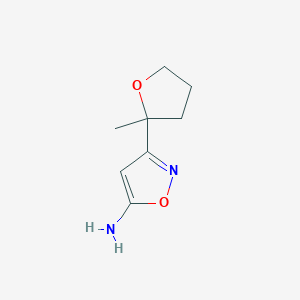

3-(2-Methyloxolan-2-yl)-1,2-oxazol-5-amine is a heterocyclic compound featuring an oxazole core substituted at the 3-position with a 2-methyloxolane (tetrahydrofuran derivative) group and an amine at the 5-position. The oxazole ring provides aromaticity and electronic diversity, while the 2-methyloxolane substituent introduces stereochemical complexity and enhanced solubility due to its oxygen-containing cyclic ether structure.

Properties

IUPAC Name |

3-(2-methyloxolan-2-yl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-8(3-2-4-11-8)6-5-7(9)12-10-6/h5H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPHPVFVLKNDIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCO1)C2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-Methyloxolan-2-yl)-1,2-oxazol-5-amine is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique oxazole ring fused with a methyloxolane moiety, contributing to its distinct chemical properties. The structural formula can be represented as follows:

where , , , and correspond to the specific number of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.

The biological activity of this compound is hypothesized to involve interaction with various molecular targets, including:

- Enzymatic Inhibition : The oxazole ring may act as a competitive inhibitor for certain enzymes.

- Receptor Modulation : Potential binding to receptors involved in neurotransmission and immune response.

Understanding these interactions is crucial for elucidating the compound's therapeutic potential.

Antimicrobial Activity

Recent studies have shown that derivatives of oxazole compounds exhibit varying degrees of antimicrobial activity. For example, a related compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds are summarized in Table 1.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Bacillus subtilis | 32 |

| Compound B | Escherichia coli | 64 |

| This compound | Pichia pastoris | 16 |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15 |

| MCF7 (Breast Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

Case Studies

A notable case study involved the synthesis of several oxazole derivatives, including this compound. These derivatives were tested for their immunomodulatory properties. Results indicated that certain derivatives could significantly enhance the proliferation of human lymphocytes while inhibiting pro-inflammatory cytokine production.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups (e.g., fluorine, bromine): Enhance metabolic stability and binding affinity (e.g., 3-(2,4-difluorophenyl)-1,2-oxazol-5-amine ).

- Oxygen-Containing Groups (e.g., 2-methyloxolane): Improve solubility and introduce chirality, critical for enantioselective interactions in drug design.

- Aromatic Rings (e.g., thiophene, fluorophenyl): Facilitate π-π stacking in protein binding pockets, as seen in TDO-selective inhibitors .

Molecular Weight Trends :

- Halogenated derivatives (e.g., bromine-containing compounds) exhibit higher molecular weights (257.06 g/mol ), impacting pharmacokinetic properties like membrane permeability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.